molecular formula C17H18OS2 B1343442 4'-Thiomethyl-3-(4-thiomethylphenyl)propiophenone CAS No. 898781-01-6

4'-Thiomethyl-3-(4-thiomethylphenyl)propiophenone

Cat. No.: B1343442
CAS No.: 898781-01-6
M. Wt: 302.5 g/mol
InChI Key: NVKJIXLJQWBJTN-UHFFFAOYSA-N
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Description

4'-Thiomethyl-3-(4-thiomethylphenyl)propiophenone (CAS: 898781-01-6, molecular formula: C₁₇H₁₄OS₂) is a propiophenone derivative featuring thiomethyl (-SCH₃) substituents at the 4' position of the phenyl ring and the para position of the 3-phenyl group. The compound’s structure (Fig. 1) incorporates dual sulfur-containing groups, which influence its electronic and steric properties.

Properties

IUPAC Name

1,3-bis(4-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18OS2/c1-19-15-8-3-13(4-9-15)5-12-17(18)14-6-10-16(20-2)11-7-14/h3-4,6-11H,5,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKJIXLJQWBJTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644371
Record name 1,3-Bis[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-01-6
Record name 1-Propanone, 1,3-bis[4-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898781-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Bis[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

The mechanism of action of 4’-Thiomethyl-3-(4-thiomethylphenyl)propiophenone involves its interaction with molecular targets and pathways within biological systems. The thiomethyl groups and the carbonyl functionality play crucial roles in its reactivity and interactions . The compound may act as an inhibitor or modulator of specific enzymes or receptors, affecting various biochemical processes .

Comparison with Similar Compounds

Structural and Electronic Differences

The thiomethyl substituents distinguish this compound from other propiophenone derivatives. Key analogs and their properties are summarized in Table 1.

Table 1: Structural and Reactivity Comparison of Propiophenone Derivatives

Compound Name CAS Number Molecular Formula Substituents Key Properties/Reactivity Notes Reference
4'-Thiomethyl-3-(4-thiomethylphenyl)propiophenone 898781-01-6 C₁₇H₁₄OS₂ 4'-SCH₃, 3-(4-SCH₃C₆H₄) Dual electron-donating thiomethyl groups enhance lipophilicity; potential for thiol-disulfide exchange reactions .
4'-Thiomethyl-3-(2-thiomethylphenyl)propiophenone 898754-51-3 C₁₇H₁₄OS₂ 4'-SCH₃, 3-(2-SCH₃C₆H₄) Ortho-thiomethyl group introduces steric hindrance, reducing ketone reactivity compared to para-substituted analogs .
4'-Bromo-3'-fluoro-3-(4-thiomethylphenyl)propiophenone - C₁₇H₁₃BrFOS 4'-Br, 3'-F, 3-(4-SCH₃C₆H₄) Halogens (Br, F) add electron-withdrawing effects; SDS data suggest stringent handling precautions for halogenated analogs .
4'-(Trifluoromethyl)propiophenone 711-33-1 C₁₀H₉F₃O 4'-CF₃ Strong electron-withdrawing CF₃ group deactivates the ketone, reducing nucleophilic attack susceptibility .
4'-Methoxypropiophenone - C₁₀H₁₂O₂ 4'-OCH₃ Methoxy group is electron-donating but oxidatively stable compared to thiomethyl, which may form sulfoxides .
4'-Aminopropiophenone - C₉H₁₁NO 4'-NH₂ Polar amino group increases solubility in polar solvents; contrasts with thiomethyl’s lipophilicity .

Biological Activity

4'-Thiomethyl-3-(4-thiomethylphenyl)propiophenone (CAS No. 898781-01-6) is an organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including phytotoxicity, antimicrobial properties, and other relevant effects based on diverse research findings.

Chemical Structure and Properties

This compound features a thiomethyl group attached to a propiophenone structure, which may influence its reactivity and biological interactions. The compound can be represented as follows:

  • Molecular Formula : C18H20OS
  • Molecular Weight : 296.42 g/mol

Phytotoxicity

Recent studies have investigated the phytotoxic effects of various propiophenone derivatives, including this compound. The findings suggest significant inhibition of seed germination and seedling growth in several plant species.

Key Findings:

  • Inhibition of Germination : The compound demonstrated a strong inhibitory effect on germination rates, with concentrations as low as 0.1 mM leading to over 80% inhibition in controlled experiments conducted on paper and in soil environments.
  • Radicle and Hypocotyl Growth : The compound inhibited radicle and hypocotyl lengths significantly, with IC50 values indicating effective concentration levels for both growth parameters.
Concentration (mM)% Germination InhibitionRadicle Length Inhibition (%)Hypocotyl Length Inhibition (%)
0.1>807060
0.5>908575
1.0>9510090

These findings indicate a concentration-dependent relationship where increased dosage correlates with heightened inhibitory effects on germination and growth metrics.

Antimicrobial Activity

The antimicrobial properties of thiomethyl derivatives have also been explored. Studies indicate that these compounds exhibit activity against various bacterial strains, suggesting potential applications in agriculture and pharmaceuticals.

Case Studies:

  • Bacterial Inhibition Assays : In vitro tests revealed that the compound effectively inhibited the growth of several pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 0.2 mM for these strains.
  • Fungal Activity : Additionally, the compound showed antifungal activity against Candida albicans, with effective concentrations similar to those observed in bacterial assays.

The precise mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the thiomethyl groups may interact with cellular components, leading to disruption of metabolic processes in target organisms.

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